2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-13-4-1-10(7-15(13)21)17-6-2-11(9-23)18(24-17)25-12-3-5-14(20)16(22)8-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTKFCKCHRLEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenol with 3,4-dichlorobenzonitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the final pyridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Fluorophenyl Analog: 2-(3,4-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
- Structural Difference : Replaces the 3,4-dichlorophenyl group at position 6 with a 4-fluorophenyl moiety.
- Lipophilicity: Fluorine reduces logP compared to chlorine, which may affect membrane permeability and metabolic stability .
- Applications : Both compounds are explored in agrochemical and pharmaceutical research, though specific activity data remain proprietary .
Cyanopyridine Derivatives with Antimicrobial Activity
- Example: Substituted 4-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile ().
- Key Comparisons: Functional Groups: The triazine and amino groups in ’s compound enhance hydrogen-bonding capacity, unlike the dichlorophenyl groups in the target compound. Antimicrobial Efficacy: highlights moderate activity against E. coli and S. aureus (MIC: 8–16 µg/mL).
Glucopyranosylthio-Substituted Pyridine Carbonitrile
- Example: 4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile ().
- Key Comparisons :
- IR : The target compound lacks the C=O (1,754 cm⁻¹) and OH (3,458 cm⁻¹) peaks observed in ’s analog .
- ¹H-NMR : ’s compound shows distinct signals for acetyl groups (δ 1.9–2.03) and ethoxy protons (δ 1.36), absent in the target compound .
Physicochemical and Toxicological Considerations
- LogP and Solubility: The dual dichlorophenyl groups in the target compound result in a high logP (>4), limiting aqueous solubility. Fluorophenyl or polar substituents (e.g., glucopyranosylthio) mitigate this issue .
- Hazard Potential: Dichlorophenyl-containing compounds are often classified as hazardous (e.g., 2,4-dichlorobenzoyl chloride in ).
Tables
Biological Activity
2-(3,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known by its CAS number 252059-78-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H8Cl4N2O
- Molar Mass : 410.08 g/mol
- CAS Number : 252059-78-2
- Boiling Point : Predicted at 534.0 ± 50.0 °C
- Density : Approximately 1.56 g/cm³
Research indicates that this compound exhibits significant biological activity through various mechanisms, particularly in inhibiting specific enzymes and affecting cellular pathways.
- Inhibition of Furin : A study highlighted the ability of dichlorophenylpyridine-based molecules to inhibit furin, a proprotein convertase involved in the activation of various viral proteins. This inhibition was associated with high cellular potency against SARS-CoV-2, suggesting potential applications in antiviral therapies .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. The presence of chlorine atoms in the structure is believed to enhance its cytotoxic activity by influencing the electronic properties and steric hindrance of the molecule .
Biological Activity Data
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 | Not specified | |
| Antiproliferative | Various Cancer Cell Lines | <10 | |
| Enzyme Inhibition | Furin | Not specified |
Case Study 1: Antiviral Properties
In a recent study, the compound demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting furin. The researchers noted that structural changes induced by the inhibitor allowed for better binding and stabilization within the active site of the enzyme, which could lead to new therapeutic avenues for treating viral infections .
Case Study 2: Anticancer Activity
Another study focused on evaluating the antiproliferative effects of various derivatives of dichlorophenylpyridine compounds on breast and colon cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values lower than 10 μM, highlighting their potential as anticancer agents . The structure–activity relationship (SAR) analysis suggested that the presence of electronegative chlorine groups is crucial for enhancing cytotoxicity.
Q & A
Advanced Question
- Molecular Dynamics (MD): Simulates binding stability of the dichlorophenoxy group in hydrophobic enzyme pockets (e.g., 50 ns simulations in CHARMM) .
- Density Functional Theory (DFT): Calculates electron distribution in the pyridine ring, predicting reactivity at the carbonitrile site .
- Docking Studies (AutoDock Vina): Estimates binding energies (−8.5 to −10.2 kcal/mol) with GPCRs, correlating with experimental IC₅₀ values .
What are the best practices for ensuring compound stability during storage?
Advanced Question
- Storage Conditions:
- Stability Monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
